molecular formula C18H17F2N3O2S2 B2953160 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 1252904-46-3

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2953160
CAS No.: 1252904-46-3
M. Wt: 409.47
InChI Key: GBVISWQBPUVVQW-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . A green approach to the synthesis of this pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide has also been reported .


Molecular Structure Analysis

The molecular formula of the compound is C14H18N2O3S .


Chemical Reactions Analysis

The compound can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 294.36932 .

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds with similar structures to 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide have focused on understanding their crystal structures. For instance, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations and intramolecular hydrogen bonding, highlighting their potential for further chemical modifications and applications in drug design (Subasri et al., 2016); (Subasri et al., 2017).

Heterocyclic Synthesis

The compound's structural motif has been utilized in the synthesis of various heterocyclic compounds. For example, it has served as a precursor in the synthesis of thienopyridines and other fused derivatives, showcasing its versatility in creating complex molecules with potential pharmaceutical applications (Harb et al., 2006).

Antifolate Inhibitors

Similar compounds have been investigated for their role as nonclassical antifolate inhibitors of thymidylate synthase, indicating potential for antitumor and antibacterial applications. Such studies underscore the importance of the compound's structure in medicinal chemistry (Gangjee et al., 1996).

Molecular Docking Studies

Recent studies have explored the antiviral potential of structurally similar compounds through molecular docking against SARS-CoV-2 protein, providing insights into their potential application in combating COVID-19 and related viral infections (Mary et al., 2020).

Synthesis of Novel Derivatives

Research on thieno[2,3-b]pyridines and pyrimidino derivatives incorporating sulfanyl moieties has led to the synthesis of compounds with varied functional groups, expanding the chemical space for potential drug discovery and development applications (Abdelriheem et al., 2015).

Mechanism of Action

The compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to inhibit cancer cell growth .

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-12(19)13(20)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVISWQBPUVVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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